molecular formula C19H25N3O3 B2951118 1-Cyclopentyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione CAS No. 1008251-36-2

1-Cyclopentyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Cat. No. B2951118
M. Wt: 343.427
InChI Key: CQYGJOZUZZTDGJ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, also known by its chemical structure, is a pyrrolidine derivative . The pyrrolidine ring is a five-membered nitrogen heterocycle, widely used in medicinal chemistry due to its versatility and potential for obtaining biologically active compounds . This scaffold contributes to the stereochemistry of molecules and allows exploration of the pharmacophore space.


Synthesis Analysis

The synthesis of this compound involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Researchers have reported various synthetic strategies, detailing the reaction conditions and intermediates. Additionally, functionalization of preformed pyrrolidine rings (such as proline derivatives) has been explored .


Molecular Structure Analysis

The molecular structure of 1-Cyclopentyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione consists of a pyrrolidine ring fused with a morpholinophenyl group. The stereogenicity of carbons within the pyrrolidine ring influences the biological profile of drug candidates, especially their binding mode to enantioselective proteins .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, the pyrrolidine moiety provides a versatile platform for functionalization. Researchers have explored modifications of substituents on the pyrrolidine ring to enhance biological activity. Notably, steric factors play a crucial role in determining the compound’s efficacy .

properties

IUPAC Name

1-cyclopentyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c23-18-13-17(19(24)22(18)16-3-1-2-4-16)20-14-5-7-15(8-6-14)21-9-11-25-12-10-21/h5-8,16-17,20H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYGJOZUZZTDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

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